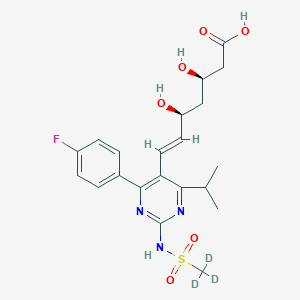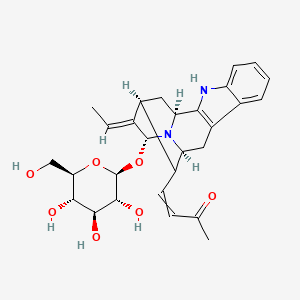
5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro PB-22 is a derivative of PB-22, a synthetic cannabinoid. 5-fluoro PB-22 N-(2-fluoropentyl) isomer differs from 5-fluoro PB-22 by having the fluorine atom at the 2 position, rather than the terminal 5 position, of the alkyl group. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Analytical Differentiation and Identification
A study by Tang et al. (2017) focused on the separation and identification of the fluoropentyl positional isomers of fluoro-PB-22. This research utilized gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy. These techniques can assist forensic laboratories in identifying specific isomers of fluoro-PB-22 in seized materials (Tang et al., 2017).
Metabolism Study
Wohlfarth et al. (2014) conducted a study on the metabolism of 5F-PB-22. They incubated the substance with pooled cryopreserved human hepatocytes and analyzed the samples using high-resolution mass spectrometry. This study provides insights into the metabolic pathways of 5F-PB-22 and identified various metabolites, contributing to the understanding of its pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
Mass Spectrometric Differentiation
Kohyama et al. (2016) explored the analytical properties of isomeric molecules stemming from minor modifications of 5F-PB-22. They used gas chromatography–electron ionization-mass spectrometry and liquid chromatography–tandem mass spectrometry to differentiate between 5F-PB-22 and its ten isomers. This study aids in forensic drug analysis by providing methods for differentiating among regioisomers of synthetic cannabinoids (Kohyama et al., 2016).
Surface-Enhanced Raman Spectroscopy Study
Alkaseem and Baron (2018) conducted a joint experimental and theoretical study on 5F-PB-22 using Raman and surface-enhanced Raman spectroscopy (SERS) combined with density functional theory calculations. This research contributes to the understanding of molecular vibrations and adsorption geometry of 5F-PB-22, which is crucial for developing detection methods (Alkaseem & Baron, 2018).
Eigenschaften
Produktname |
5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer |
|---|---|
Molekularformel |
C23H21FN2O2 |
Molekulargewicht |
376.4 |
InChI-Schlüssel |
UICLYSQZTBGUIE-UHFFFAOYSA-N |
Aussehen |
Assay:≥95%A solution in acetonitrile |
Synonyme |
Quinolin-8-yl 1-(2-Fluoropentyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




